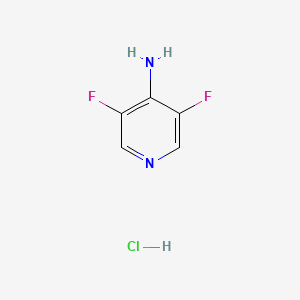
3,5-Difluoropyridin-4-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoropyridin-4-amine hydrochloride is a chemical compound with the molecular formula C5H5ClF2N2 It is a derivative of pyridine, where the 3rd and 5th positions on the pyridine ring are substituted with fluorine atoms, and the 4th position is substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoropyridin-4-amine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of 4-aminopyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Another method involves the nucleophilic aromatic substitution of 3,5-dichloropyridine with ammonia or an amine source, followed by fluorination of the resulting 3,5-diaminopyridine.
Industrial Production Methods
Industrial production of 3,5-difluoropyridin-4-amine hydrochloride may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoropyridin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide, sodium ethoxide, or primary amines.
Major Products Formed
Oxidation: Nitroso-3,5-difluoropyridine, nitro-3,5-difluoropyridine.
Reduction: 3,5-difluoropyridin-4-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoropyridin-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-difluoropyridin-4-amine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, while the amine group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropyridin-4-amine: Similar structure but with chlorine atoms instead of fluorine.
3,5-Dibromopyridin-4-amine: Similar structure but with bromine atoms instead of fluorine.
4-Amino-3,5-difluoropyridine: The free base form of 3,5-difluoropyridin-4-amine hydrochloride.
Uniqueness
3,5-Difluoropyridin-4-amine hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H5ClF2N2 |
|---|---|
Molecular Weight |
166.55 g/mol |
IUPAC Name |
3,5-difluoropyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C5H4F2N2.ClH/c6-3-1-9-2-4(7)5(3)8;/h1-2H,(H2,8,9);1H |
InChI Key |
RNDSBKZLPDPEQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


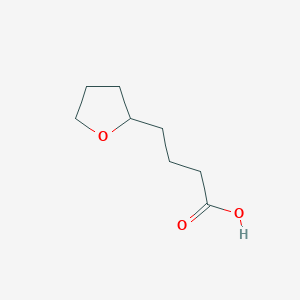
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate](/img/structure/B13614997.png)
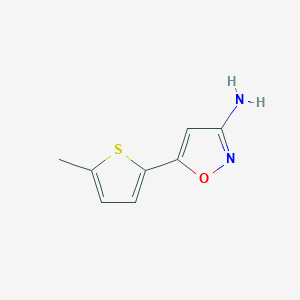
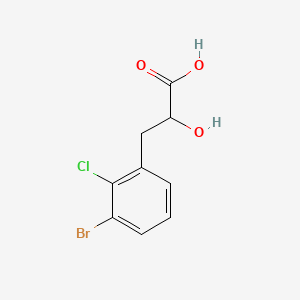
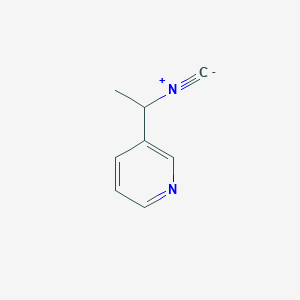
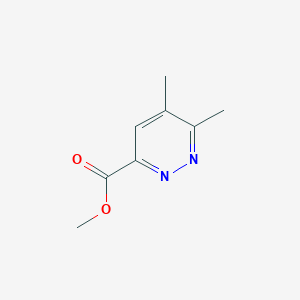
![Dimethyl[4-(piperazin-1-YL)butyl]amine](/img/structure/B13615018.png)
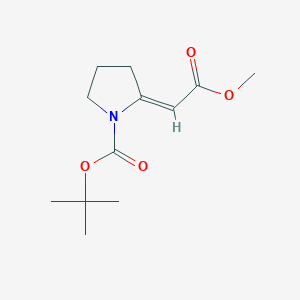
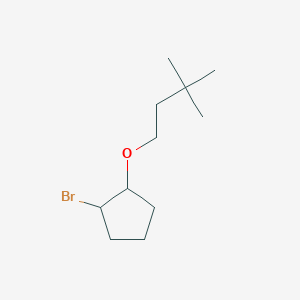

![3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13615060.png)
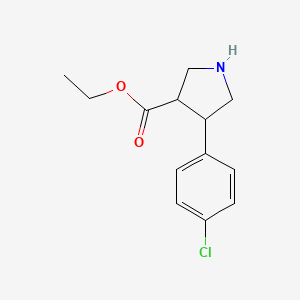
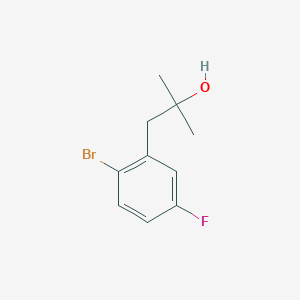
![n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B13615078.png)
